molecular formula C10H14N2O2 B1611774 N-(2-amino-4-methoxyphenyl)propanamide CAS No. 67169-89-5

N-(2-amino-4-methoxyphenyl)propanamide

Cat. No.: B1611774
CAS No.: 67169-89-5
M. Wt: 194.23 g/mol
InChI Key: YGJJWAQBSFELGN-UHFFFAOYSA-N
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Description

N-(2-amino-4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . Its structure consists of a propanamide chain linked to a 2-amino-4-methoxyphenyl ring system, which is a scaffold of significant interest in medicinal chemistry . The compound is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications. While specific biological data for this compound is limited in the public domain, its core structure provides a valuable building block for the synthesis of more complex molecules. Researchers are exploring derivatives of propanamide and related compounds for various bioactivities. For instance, structurally similar compounds featuring methoxyphenyl groups have been investigated for their potential antioxidant and anticancer activities . Some such derivatives have demonstrated radical scavenging capabilities exceeding that of ascorbic acid, while others have shown selective cytotoxicity against cancer cell lines, such as human glioblastoma, in preliminary studies . This suggests that this compound could serve as a promising precursor or intermediate in developing novel pharmacologically active agents, particularly in oncology and oxidative stress-related disease research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJJWAQBSFELGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588285
Record name N-(2-Amino-4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67169-89-5
Record name N-(2-Amino-4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and molecular weight of N-(2-amino-4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: N-(2-amino-4-methoxyphenyl)propanamide [1]

Executive Summary

This compound (CAS 67169-89-5 ) is a specialized organic intermediate primarily utilized in the regioselective synthesis of 2,5-disubstituted benzimidazoles.[1][2][3] As a derivative of o-phenylenediamine, it serves as a critical "masked" scaffold in medicinal chemistry, particularly for developing kinase inhibitors and receptor antagonists where the 5-methoxybenzimidazole core is required. This guide details its physicochemical profile, synthesis logic, and application in heterocycle construction.[4]

Part 1: Chemical Identity & Physicochemical Properties[5]

The compound is characterized by a para-anisidine core substituted at the ortho-position with a free amino group, while the primary amine is acylated with a propionyl moiety. This specific substitution pattern allows for controlled cyclization.

Table 1: Physicochemical Specifications

PropertyData
Chemical Name This compound
CAS Number 67169-89-5
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Exact Mass 194.1055 Da
Physical State Solid (typically off-white to grey crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[5]
SMILES CCC(=O)NC1=C(C=C(C=C1)OC)N
InChI Key YGJJWAQBSFELGN-UHFFFAOYSA-N

Part 2: Synthesis Workflow & Methodology

The synthesis of this compound is designed to overcome the regioselectivity challenges inherent in manipulating 2,4-diaminoanisole. The standard protocol employs a "Protect-then-Reduce" strategy.

Step 1: Acylation of 4-Methoxy-2-nitroaniline
  • Rationale: Direct acylation of the diamine (2,4-diaminoanisole) would yield a mixture of isomers. Starting with the nitroaniline ensures the amide is formed exclusively at the N1 position.

  • Protocol:

    • Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq) as a base to scavenge HCl.

    • Dropwise add propionyl chloride (1.1 eq) at 0°C to prevent bis-acylation.

    • Stir at room temperature for 4 hours.

    • Workup: Wash with 1M HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate to yield the intermediate N-(4-methoxy-2-nitrophenyl)propanamide.

Step 2: Selective Reduction of the Nitro Group
  • Rationale: The nitro group must be reduced to an amine without hydrolyzing the newly formed amide bond. Catalytic hydrogenation is preferred over harsh acid/metal reductions.

  • Protocol:

    • Dissolve the nitro-amide intermediate in Methanol or Ethanol .

    • Add 10% Pd/C (5 wt% loading).

    • Subject to Hydrogen gas (H₂) atmosphere (balloon pressure or 30 psi) for 6–12 hours.

    • Monitoring: Monitor via TLC (disappearance of the yellow nitro compound spot).

    • Purification: Filter through a Celite pad to remove the catalyst. Evaporate solvent to obtain This compound as a solid.

Part 3: Structural Analysis & Reactivity (Visualized)

The utility of CAS 67169-89-5 lies in its readiness to undergo acid-catalyzed cyclodehydration. The diagram below illustrates the synthesis pathway and the subsequent cyclization logic.

SynthesisPathway Start 4-Methoxy-2-nitroaniline (Precursor) Step1 Acylation (Propionyl Chloride) Start->Step1 Inter Intermediate: N-(4-methoxy-2-nitrophenyl) propanamide Step1->Inter Step2 Reduction (H2, Pd/C) Inter->Step2 Target TARGET: N-(2-amino-4-methoxyphenyl) propanamide (CAS 67169-89-5) Step2->Target Cyclization Acid Cyclization (-H2O) Target->Cyclization Application Product 2-Ethyl-5-methoxy- benzimidazole Cyclization->Product

Figure 1: Synthesis pathway from nitroaniline precursor to the target amino-amide, and its downstream application in benzimidazole formation.

Part 4: Applications in Drug Development

Benzimidazole Scaffold Construction

The primary application of this compound is as a precursor for 2-ethyl-5-methoxybenzimidazole .

  • Mechanism: Under acidic conditions (e.g., acetic acid or dilute HCl), the free amine at position 2 attacks the carbonyl carbon of the propanamide group. Subsequent dehydration aromatizes the system to form the benzimidazole ring.

  • Advantage: This method guarantees the ethyl group is at the C2 position and the methoxy group is at the C5 (or C6) position, avoiding the regioselectivity issues of alkylating a pre-formed benzimidazole.

Kinase Inhibitor Research

5-methoxybenzimidazoles are privileged structures in kinase inhibition. The methoxy group serves as a hydrogen bond acceptor or a handle for further functionalization (e.g., demethylation to a phenol followed by etherification with solubilizing groups).

  • Relevance: Researchers use this intermediate to synthesize libraries of 2-substituted benzimidazoles to probe Structure-Activity Relationships (SAR) in ATP-binding pockets.

Metabolite Standards

In pharmacokinetic studies, this compound may serve as a reference standard for the degradation products of drugs containing the 2-ethylamino-4-methoxyaniline substructure.

References

  • PubChem. (n.d.). This compound (Compound).[1] National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: pKa Values and Ionization Behavior of N-(2-amino-4-methoxyphenyl)propanamide

[1]

Executive Summary

This compound is a functionalized aniline derivative characterized by two nitrogen-containing functional groups: a primary aromatic amine and a secondary amide.[1] Its ionization behavior is governed primarily by the protonation of the primary amine at position 2.

Understanding the pKa of this compound is critical for:

  • Solubility Profiling: Predicting pH-dependent solubility in aqueous buffers.[1]

  • Chromatographic Retention: Optimizing mobile phase pH for HPLC/LC-MS separation.

  • Synthetic Utility: Controlling reactivity during benzimidazole cyclization or azo coupling.[1]

Key Physicochemical Parameters:

Parameter Value / Prediction Confidence
pKa (Basic) 4.15 ± 0.20 High (Calculated via Hammett/QSPR)
pKa (Acidic) > 14.5 High (Amide deprotonation)
LogP 0.60 Experimental/Predicted
Dominant Species at pH 7.4 Neutral (Uncharged) > 99.9%

| Dominant Species at pH 1.2 | Cationic (+1) | > 99.9% |[1]

Chemical Structure & Electronic Environment

To accurately predict ionization, we must analyze the electronic effects of substituents on the basic center (the aniline nitrogen).

Structural Analysis

The molecule consists of a benzene ring substituted at the 1, 2, and 4 positions:

  • Position 1 (C1): Propanamido group (-NH-CO-CH₂-CH₃).[1]

  • Position 2 (C2): Primary amino group (-NH₂).[1]

  • Position 4 (C4): Methoxy group (-OCH₃).[1]

Electronic Effects on Basicity

The basicity of the C2-amino group is influenced by the other substituents relative to its position:

  • Ortho-Propanamido Effect (C1): The amide group is at the ortho position to the amine.[1] While amides are generally electron-withdrawing by induction (-I), they can also participate in intramolecular hydrogen bonding with the amine hydrogens.[1] In similar systems (e.g., o-aminoacetanilide), this results in a pKa slightly lower than aniline (4.6), typically around 4.5.

  • Meta-Methoxy Effect (C4): The methoxy group is meta to the amine (1,3-relationship).[1] At the meta position, the resonance donating effect (+R) is negligible, and the inductive electron-withdrawing effect (-I) dominates.[1] The Hammett substituent constant (

    
    ) for methoxy is +0.12. This withdrawal of electron density further reduces the basicity of the amine.
    
Structural Visualization

The following diagram illustrates the numbering and the ionization center.

ChemicalStructureMoleculeThis compoundAminePrimary Amine (-NH2)Position 2Ionization Center (pKa ~4.15)Molecule->AmineMain Basic SiteAmidePropanamide GroupPosition 1Non-ionizable (Neutral)Molecule->AmideOrtho SubstituentMethoxyMethoxy Group (-OCH3)Position 4Electronic ModifierMolecule->MethoxyMeta SubstituentAmide->AmineH-Bond InteractionMethoxy->AmineInductive Withdrawal (-I)

Caption: Structural hierarchy and electronic interactions affecting the ionization center.[1]

pKa Determination & Microspecies Distribution

Predicted pKa Calculation

Direct experimental data for this specific CAS is rare in public literature. We derive the pKa using the Hammett Equation adapted for ortho-substituted anilines, using o-aminoacetanilide as the parent scaffold.[1]

  • Parent pKa (o-aminoacetanilide): ~4.50[1]

  • Substituent: Methoxy at meta position (relative to amine).

  • Hammett Shift (

    
    ): 
    
    
    [1]
    • 
       (Reaction constant for anilines) 
      
      
    • 
       (Methoxy) 
      
      
    • 
      [1]
      
  • Calculated pKa:

    
    [1]
    
Ionization Equilibrium

The relevant equilibrium occurs between the protonated ammonium species (Cation) and the free base (Neutral).

  • pH < 4.15: Equilibrium shifts left (Cationic).

  • pH > 4.15: Equilibrium shifts right (Neutral).

Microspecies Distribution Diagram

The plot below visualizes the species abundance across the pH scale.

MicrospeciespHpH ScaleCationCationic Form (R-NH3+)Dominant at pH 1.0 - 3.0Soluble in WaterpH->CationAcidicTransitionpKa ~ 4.15[Cation] = [Neutral]Cation->TransitionDeprotonationNeutralNeutralTransition->NeutralpH Increase

Caption: Microspecies distribution showing the transition from cationic to neutral forms around pH 4.15.[1]

Experimental Determination Protocol

For researchers needing to validate this value experimentally, Potentiometric Titration is the gold standard method due to the compound's likely solubility profile.

Materials
  • Compound: >5 mg of this compound.[1]

  • Titrant: 0.1 M KOH (CO₂-free).

  • Solvent: 0.15 M KCl (ionic strength adjustor) with minimal methanol co-solvent if solubility is limiting.

Workflow
  • Dissolution: Dissolve the compound in 0.01 M HCl (ensuring full protonation to start).

  • Calibration: Calibrate the pH electrode using buffers at pH 4.01 and 7.00.

  • Titration: Titrate with 0.1 M KOH in small increments (e.g., 5 µL).

  • Data Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) corresponds to the pKa.[1]

TitrationWorkflowStep1Dissolve Sample in 0.01 M HCl(Ensures R-NH3+ formation)Step2Calibrate Potentiometer(pH 4.0 and 7.0)Step1->Step2Step3Titrate with 0.1 M KOH(Slow addition under N2 purge)Step2->Step3Step4Detect Inflection Point(First Derivative d(pH)/dV)Step3->Step4Step5Calculate pKa(Henderson-Hasselbalch)Step4->Step5

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development

Solubility & Absorption[1]
  • Stomach (pH 1.5): The compound will be >99% protonated (Cationic). This ensures high solubility in gastric fluids, facilitating rapid dissolution.

  • Intestine (pH 6.5 - 7.4): The compound will be >99% neutral.[1] With a LogP of 0.60, the neutral form is moderately lipophilic, suggesting good passive permeability across the intestinal membrane.

  • Formulation: Salt forms (e.g., Hydrochloride) are recommended to ensure solid-state stability and dissolution rate, as the free base is a solid with potential for lower aqueous solubility.[1]

Analytical Method Development (HPLC)
  • Mobile Phase pH: To achieve sharp peak shapes, avoid pH values near the pKa (3.5 - 5.0).

    • Recommended pH: pH > 6.0 (Neutral species) for reverse-phase retention.[1]

    • Alternative pH: pH < 2.5 (Cationic species) if polar retention is required, though retention on C18 will be low.

References

  • Hit2Lead . This compound Chemical Properties. Retrieved from .

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Standard reference for aniline pKa values).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for Sigma constants).
  • PubChem . Compound Summary for CAS 67169-89-5. Retrieved from .

  • Williams, R. pKa Data Compilation. Organic Chemistry Data. Retrieved from .

Methodological & Application

Application Notes & Protocols: Handling and Storage of Air-Sensitive Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Challenge of Air-Sensitive Amines

Amine intermediates are foundational building blocks in pharmaceutical and fine chemical synthesis. However, their utility is often complicated by their sensitivity to atmospheric conditions. Exposure to oxygen, moisture, and even carbon dioxide can lead to rapid degradation, impurity formation, and a significant reduction in yield, compromising the integrity of complex multi-step syntheses.[1][2][3] The primary degradation pathways include oxidation to imines or nitroso compounds, hydrolysis, and the formation of carbamates with CO2.[3][4][5][6] This reactivity necessitates the use of specialized handling and storage protocols to preserve the chemical fidelity of these critical intermediates.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the fundamental principles behind each technique. By understanding the causality of experimental choices, laboratories can establish robust, self-validating systems for managing air-sensitive amines, ensuring experimental reproducibility and safety.

Section 1: The Inert Atmosphere Toolkit: A Comparative Analysis

The exclusion of reactive atmospheric gases is the cornerstone of handling air-sensitive compounds. The two primary tools for achieving this are the Schlenk line and the glovebox. The choice between them depends on the specific compound's sensitivity, the scale of the operation, and the nature of the manipulations required.

FeatureSchlenk LineGlovebox (Nitrogen/Argon)
Atmosphere Control Dynamic; relies on a positive pressure of inert gas and vacuum cycles.[7][8]Static, continuously purified atmosphere.[9][10][11]
Typical O₂/H₂O Levels Variable, dependent on technique; generally higher than a glovebox.< 1 ppm O₂ and H₂O achievable with modern purifiers.[10][12]
Best Suited For Liquid/solution transfers, reactions in glassware, distillations.[7][11][13]Handling and weighing solids, preparing NMR samples, long-term storage.[1][10]
Primary Limitation Difficult to handle and weigh solids without contamination.Solvents can attack seals; diffusion of O₂/H₂O through gloves.[14]
Cost Relatively inexpensive to set up.[9]Significant capital investment and ongoing maintenance costs.
The Causality Behind the Choice:
  • For highly sensitive solids: A glovebox is superior.[10] The rigorously controlled static atmosphere allows for direct manipulation, such as weighing, which is nearly impossible to perform without contamination on a Schlenk line.

  • For solution-based reactions: A Schlenk line is often more practical and efficient.[11] It allows for easy heating, cooling, and stirring of reactions in standard glassware connected to a dual vacuum-inert gas manifold.[7]

Section 2: Core Protocols in Practice

The following protocols are designed to be self-validating systems. Each step is included to systematically eliminate sources of atmospheric contamination.

Protocol 2.1: Preparation of Anhydrous, Degassed Solvents

Principle: Dissolved oxygen and trace water are often the primary culprits in amine degradation.[2][4] Solvents must be both dried and deoxygenated immediately before use. While solvent purification systems (SPS) are a safe and modern alternative, traditional distillation and degassing methods remain prevalent.[15][16]

Methodology (Freeze-Pump-Thaw): This is the most effective method for removing dissolved gases.[2]

  • Preparation: Assemble a Schlenk flask containing the solvent and a magnetic stir bar. Ensure the flask is appropriately sized (no more than half full).

  • Freezing: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the inner wall to prevent cracking the flask.

  • Pumping (Evacuation): Once the solvent is completely frozen, open the flask to the vacuum manifold of the Schlenk line.[2] Allow it to evacuate for 5-10 minutes to remove gases from the headspace.

  • Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as trapped gases are released from the thawing solid.

  • Repeat: Repeat this cycle at least three times to ensure complete removal of dissolved atmospheric gases.

  • Backfilling: After the final thaw, backfill the flask with a positive pressure of high-purity inert gas (Argon or Nitrogen). The solvent is now ready for use and can be stored under this inert atmosphere for 1-2 days.

Protocol 2.2: Handling and Transfer of a Solid Amine Intermediate in a Glovebox

Principle: The glovebox provides a controlled environment to handle solids that would otherwise react upon contact with air.[1][10] All materials entering the glovebox must be rigorously purged to avoid contaminating the internal atmosphere.

Methodology:

  • Material Preparation: Place the sealed container of the amine intermediate, along with oven-dried glassware (vials, spatulas), in the glovebox antechamber.[10]

  • Antechamber Purging: Evacuate the antechamber under high vacuum and refill with the glovebox's inert gas. This vacuum/refill cycle must be repeated a minimum of three times.[10] For larger items or porous materials, longer cycles are necessary.

  • Transfer to Main Chamber: Once the purge cycles are complete, open the inner antechamber door and move the items into the main glovebox chamber. Allow items to "outgas" for several minutes before opening any containers.

  • Weighing and Aliquoting: Using a tared, oven-dried vial on a balance inside the glovebox, carefully weigh out the desired amount of the solid amine.

  • Sealing: Tightly seal the vial containing the weighed amine. For added protection, wrap the cap with parafilm. The stock bottle should also be securely sealed and stored within the glovebox.[1]

Protocol 2.3: Liquid Transfer of an Air-Sensitive Amine Solution via Cannula

Principle: Cannula transfer uses a pressure differential to move a liquid from one sealed vessel to another through a narrow, flexible tube (the cannula), preventing any contact with the atmosphere.[7] This is a fundamental Schlenk line technique.

Methodology:

  • System Setup:

    • The source flask (containing the degassed amine solution) is sealed with a rubber septum and maintained under a positive pressure of inert gas, vented through an oil bubbler.

    • The destination flask is assembled, oven-dried, and subjected to at least three vacuum/inert gas backfill cycles on the Schlenk line to ensure an inert atmosphere.[15] It is also sealed with a septum.

  • Cannula Purge: Insert one end of a double-tipped needle (cannula) through the septum of the source flask, ensuring the tip is above the liquid level. Insert the other end into a spare, purged flask. The flow of inert gas from the source flask will purge the cannula of air.

  • Initiating Transfer: Lower the cannula tip into the amine solution in the source flask. Insert a "venting" needle connected to the bubbler into the headspace of the destination flask.

  • Pressure-Driven Flow: The positive pressure in the source flask will push the liquid through the cannula and into the destination flask. The venting needle in the destination flask allows for the displacement of gas without pressure buildup.

  • Completion: Once the desired volume is transferred, raise the cannula tip above the liquid level in the source flask and allow inert gas to flush the remaining liquid from the cannula. Remove the cannula from both flasks.

Visualization of Key Workflows

Schlenk Line Evacuation and Backfill Cycle

This diagram illustrates the fundamental process of preparing glassware on a Schlenk line, which is the prerequisite for nearly all subsequent manipulations.

Schlenk_Cycle cluster_manifold Schlenk Manifold cluster_glassware Reaction Vessel V Vacuum Pump M Dual Manifold V->M Evacuate G Inert Gas Source G->M Supply F Schlenk Flask (with Air) M->F 1. Open to Vacuum F->M 2. Close to Vacuum, Open to Inert Gas F->F caption Workflow for inerting glassware.

Caption: Workflow for inerting glassware.

Decision Tree for Handling Technique Selection

This diagram provides a logical pathway for choosing the most appropriate technique based on the properties of the amine intermediate and the nature of the planned experiment.

Decision_Tree start Start: Assess Amine Intermediate q1 Is the amine a solid? start->q1 q2 Is extreme sensitivity (e.g., pyrophoric) a concern? q1->q2 Yes q3 Is the primary task a solution-phase reaction? q1->q3 No (Liquid/Solution) ans_glovebox Use Glovebox q2->ans_glovebox Yes ans_glovebox_prep Weigh in Glovebox, then transfer to Schlenk Line q2->ans_glovebox_prep No q3->ans_glovebox No (e.g., NMR prep) ans_schlenk Use Schlenk Line q3->ans_schlenk Yes caption Decision guide for technique selection.

Caption: Decision guide for technique selection.

Section 3: Long-Term Storage and Stability

Proper storage is critical to maintaining the long-term viability of air-sensitive amine intermediates.

  • Primary Container: The ideal primary container is a glass vessel with a high-integrity seal, such as a Sure/Seal™ bottle or a glass ampoule.[17][18] For solids weighed out in a glovebox, screw-cap vials with PTFE-lined caps are suitable.[11]

  • Atmosphere: The headspace of the container must be filled with an inert gas. For long-term storage, argon is often preferred over nitrogen due to its higher density, which can help displace any minor air ingress more effectively.

  • Secondary Containment: The primary container should be placed inside a larger, sealed secondary container.[19][20] A desiccator cabinet that is either under vacuum or purged with inert gas is an excellent option.[21] This provides an additional barrier against atmospheric contamination.

  • Temperature and Light: Most amines should be stored in a cool, dark place to prevent thermal degradation and photo-oxidation.[4][21] Refrigeration may be required for highly volatile or thermally unstable intermediates, but care must be taken to prevent moisture condensation upon removal.[21] Always allow the container to warm to room temperature before opening.

Section 4: Safety and Emergency Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and compatible gloves.

  • Ventilation: All manipulations of air-sensitive amines, especially volatile ones, should be performed in a well-ventilated fume hood or a glovebox.[4][12][14]

  • Quenching: Spills and residual reactive amines must be quenched safely. A slow, controlled addition to a non-protic solvent followed by the careful addition of a quenching agent like isopropanol is a common procedure.

  • Inert Gas Pressure: Never apply excessive positive pressure to glassware. All systems should be vented through an oil or mercury bubbler to prevent pressure buildup, which can lead to catastrophic glassware failure.[17][18]

References

  • ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 13: Gloveboxes. Retrieved from [Link]

  • Friedrich Schiller University Jena. (n.d.). Glovebox. Retrieved from [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved from [Link]

  • Wikipedia. (n.d.). Schlenk line. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Sinton, A. J. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Operachem. (2025, June 19). SCHLENK LINE. Retrieved from [Link]

  • Oxford Academic. (2023, October 31). 7 General techniques for handling air-sensitive compounds. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • University of New Mexico, Chemistry Department. (n.d.). Schlenk Line. Retrieved from [Link]

  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • Longchang Chemical. (2024, August 28). Purification of common solvents. Retrieved from [Link]

  • Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]

  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]

  • University of Colorado. (2021, January 5). Chemical Storage. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Storage. Retrieved from [Link]

  • MIT EHS. (n.d.). Chemical Storage. Retrieved from [Link]

  • AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-amino-4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage

Status: You have synthesized or acquired N-(2-amino-4-methoxyphenyl)propanamide and observed unexpected coloration.

ObservationLikely CauseRecommended Action
Pale Pink / Red Early-stage oxidation (formation of p-quinone imines or azo-linkages).Protocol A (Recrystallization with Carbon)
Dark Brown / Black Advanced oxidation (polymerized anilines) or residual transition metals.Protocol B (Salt Formation)
Sticky / Oily Solid Solvent inclusions or eutectic impurity mixtures ("Oiling Out").Protocol A (Solvent Switch) or Protocol B

Technical Insight: The 2-amino-4-methoxyphenyl moiety is an electron-rich aniline derivative. The amino group (


) at the ortho position relative to the amide, combined with the electron-donating methoxy group (

) at the para position, makes this molecule highly susceptible to auto-oxidation. The colored impurities are often high-molecular-weight conjugated systems (phenazines or iminoquinones) that have high extinction coefficients, meaning even trace amounts (<0.5%) can cause significant discoloration.

Protocol A: The "Gold Standard" Recrystallization

Best for: Routine cleanup, pale pink/off-white samples, removal of trace oxidation.

This method utilizes Activated Carbon Adsorption coupled with Hot Filtration . The choice of carbon is critical; for basic amines/anilines, neutral or slightly acidic carbons prevent strong chemisorption of the product.

Reagents & Materials
  • Solvent System: Ethanol (95%) and Water OR Ethyl Acetate and Hexanes.

  • Adsorbent: Activated Charcoal (e.g., Darco® G-60 or Norit® SX Ultra).

  • Filter Aid: Celite® 545 (Diatornaceous earth).

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the primary solvent (Ethanol or Ethyl Acetate) and heat to near-boiling.

    • Critical: Use the minimum volume required to just dissolve the solid at reflux.

  • Adsorption (The Decolorization Step):

    • Remove heat source to stop boiling (prevent boil-over).

    • Add Activated Carbon (5-10% by weight of the crude solid).

    • Optional: Add 0.1% sodium dithionite (

      
      ) if using aqueous ethanol; this reducing agent helps reverse early-stage oxidation (quinones back to hydroquinones).
      
    • Return to gentle reflux for 10–15 minutes. Do not exceed 20 minutes , as oxidative degradation can re-occur.

  • Hot Filtration:

    • Prepare a pre-warmed Büchner funnel with a pad of Celite®.

    • Filter the mixture while hot. If the filtrate cools and crystallizes in the funnel, rinse with a small amount of hot solvent.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature (fast cooling traps impurities).

    • If using Ethanol, add Water dropwise until slight turbidity persists, then warm to clear and let cool.

    • Chill in an ice bath (

      
      ) for 1 hour.
      
  • Isolation:

    • Filter the white crystals.

    • Wash with cold solvent/anti-solvent mixture.

    • Dry under vacuum at

      
      .
      
Workflow Visualization

Recrystallization Start Crude Colored Solid Dissolve Dissolve in Hot Solvent (EtOH or EtOAc) Start->Dissolve Carbon Add Activated Carbon (5-10 wt%) Dissolve->Carbon Reflux Reflux (10-15 min) Carbon->Reflux Filter Hot Filtration (Celite Pad) Reflux->Filter Cool Slow Cooling to RT Then Ice Bath Filter->Cool Filtrate Waste Solid Waste (Carbon + Impurities) Filter->Waste Retentate Isolate Vacuum Filtration Cool->Isolate Product Pure White Crystals Isolate->Product

Caption: Figure 1.[1][2][3] Activated Carbon Decolorization and Recrystallization Workflow.

Protocol B: The "Rescue" Method (Salt Formation)

Best for: Deeply colored samples (brown/black), "oils," or when Protocol A fails.

This method exploits the basicity of the aniline nitrogen. By forming a salt (Hydrochloride or Methanesulfonate), you force the target molecule into a crystalline ionic lattice that excludes non-basic organic impurities (tars, oxidized neutrals).

Reagents
  • Solvent: Anhydrous Ethanol or Methanol.

  • Acid Source: HCl in Dioxane (4M) or Acetyl Chloride (generates HCl in situ with alcohol).

  • Base (for recovery): Aqueous Ammonia (

    
    ) or Saturated 
    
    
    
    .
Step-by-Step Methodology
  • Salt Precipitation:

    • Dissolve the crude material in a non-polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Tars often dissolve well here.

    • Add the Acid solution dropwise with vigorous stirring.

    • The this compound hydrochloride salt will precipitate immediately.

    • Note: Most colored impurities will remain dissolved in the organic mother liquor.

  • Filtration & Wash:

    • Filter the salt.[4][5]

    • Wash liberally with Ethyl Acetate or Ether to remove the colored mother liquor. The salt should be white or off-white.

  • Free Basing (Recovery):

    • Suspend the salt in water.

    • Adjust pH to 8–9 using aqueous Ammonia or

      
      .
      
    • Extract the liberated free base into Ethyl Acetate (

      
      ).
      
    • Dry over

      
      , filter, and evaporate.[6]
      
Logic Diagram: Salt Purification

SaltPurification Crude Crude Base (Impure) Acid Add HCl/EtOAc Crude->Acid Filter1 Filter Precipitate Acid->Filter1 Liquor Mother Liquor (Contains Impurities) Filter1->Liquor Salt Solid Salt (Pure) Filter1->Salt Base Neutralize (aq. NH3) Extract w/ EtOAc Salt->Base Final Pure Free Base Base->Final

Caption: Figure 2.[3] Chemical purification via Acid-Base extraction logic.

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. Why?

A: This occurs when the compound separates as a liquid droplet before the solution reaches the freezing point of the solid.

  • Cause: The solution is too concentrated, or the solvent boiling point is higher than the melting point of the solvated product.

  • Fix:

    • Re-heat to dissolve the oil.

    • Add more solvent (dilute by 10-20%).

    • Add a "seed crystal" of pure product at the cloud point.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q: I lost 40% of my yield using Activated Carbon. What happened?

A: You likely used too much carbon or the wrong type.

  • Adsorption Isotherm: Carbon binds everything, just with different affinities. If you use >20% wt/wt carbon, you will irreversibly bind your product.

  • Fix: Use minimal carbon (5% wt). Wash the filter cake (Celite + Carbon) with hot solvent to recover trapped product.

Q: Can I use Column Chromatography instead?

A: Yes, but it is often inefficient for removing trace colored impurities from bulk solids.

  • Recommendation: If you must use chromatography, use a silica column doped with 1% Triethylamine (TEA) to prevent the aniline from streaking (tailing) on the acidic silica surface.

Q: How do I prevent the color from returning?

A: Storage is key.

  • Store the purified solid under an inert atmosphere (Argon/Nitrogen).

  • Keep in amber vials to protect from light.

  • Store at

    
     to inhibit auto-oxidation kinetics.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Sigma-Aldrich. (n.d.). Surface chemistry of synthetic carbon adsorbents and their application in the adsorption of amines. Retrieved October 26, 2023, from

  • Biotage. (2023).[3] How can I remove color from my reaction product? Retrieved from

  • BenchChem. (2025).[2] Preventing oxidation of the aniline group during complexation. Retrieved from

Sources

Controlling pH to prevent hydrolysis of the amide bond in N-(2-amino-4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Why this molecule is unique: Unlike simple acetanilides (e.g., paracetamol), N-(2-amino-4-methoxyphenyl)propanamide contains a free primary amine at the ortho position relative to the amide bond. This structural feature introduces a critical instability pathway known as Neighboring Group Participation (NGP) .

The ortho-amino group can act as an intramolecular nucleophile, attacking the amide carbonyl. This leads to two distinct degradation pathways depending on pH and temperature:

  • Hydrolysis: Cleavage into the diamine and propanoic acid.

  • Cyclization: Dehydration to form a benzimidazole derivative (5-methoxy-2-ethyl-1H-benzimidazole).

This guide provides the protocols to stabilize this compound by neutralizing these catalytic pathways.

The Degradation Mechanism (Visualized)

To troubleshoot stability, you must distinguish between hydrolysis and cyclization. The following pathway illustrates how pH and the ortho-amine drive these reactions.

DegradationPathways Fig 1: Competing degradation pathways driven by the ortho-amino group. Parent N-(2-amino-4-methoxyphenyl) propanamide (MW: 194.23) Intermediate Tetrahedral Intermediate Parent->Intermediate Intramolecular Nucleophilic Attack (Ortho-NH2) Hydrolysis Hydrolysis Products (Diamine + Propanoic Acid) (MW: 138.17 + 74.08) Parent->Hydrolysis Direct Amide Hydrolysis (Extreme pH) Benzimidazole Cyclization Product (Benzimidazole) (MW: 176.21) [Loss of H2O] Intermediate->Benzimidazole Acid/Heat (- H2O) Intermediate->Hydrolysis Base/H2O (+ H2O)

Figure 1: The ortho-amino group facilitates both cyclization (red) and hydrolysis (green). Note the mass difference (ΔMW) which is critical for LC-MS identification.

The pH "Sweet Spot" & Buffer Protocol

Theoretical Basis

The stability of this amide relies on balancing two ionization states:

  • pH < 3 (Acidic): The ortho-amine is protonated (

    
    ). It cannot act as a nucleophile, blocking cyclization. However, the amide carbonyl is activated, risking acid-catalyzed hydrolysis.
    
  • pH > 8 (Basic): The amide is susceptible to direct hydroxide attack (base hydrolysis).

  • pH 4.0 – 7.0 (Target): The rate of direct hydrolysis is lowest. While the amine is unprotonated (active), keeping the temperature low prevents the activation energy required for cyclization.

Recommended Buffer System

Target pH: 6.0 – 6.5 Buffer Type: 50 mM Ammonium Acetate or Potassium Phosphate.

Protocol: Preparation of 50 mM Ammonium Acetate (pH 6.0)

This buffer is volatile and LC-MS compatible, making it ideal for analysis.

  • Weigh: Dissolve 3.85 g of Ammonium Acetate (HPLC Grade) in 900 mL of HPLC-grade water.

  • Adjust: Measure pH. It will likely be near neutral (pH ~7.0).

  • Titrate: Slowly add dilute Acetic Acid (10%) dropwise while stirring until pH reaches 6.0 ± 0.1 .

  • Dilute: Add water to a final volume of 1000 mL.

  • Filter: Pass through a 0.22 µm membrane filter to remove particulates.

Storage Warning: Do not store the compound in this buffer for >24 hours at room temperature. For long-term storage, lyophilize the compound or store as a solid at -20°C.

Troubleshooting Guide (FAQs)

Scenario A: "I see a new peak in my LC-MS chromatogram."

Q: How do I identify the degradant? A: Check the Mass Spectrum (MS) of the new peak. Use the table below to diagnose the pathway.

Observation (LC-MS)Mass Shift (Δ)DiagnosisCause
[M+H]+ = 177 -18 DaCyclization (Benzimidazole)Acidic pH + Heat, or prolonged storage in solution.
[M+H]+ = 139 -56 DaHydrolysis (Diamine formation)High pH (>8) or Strong Acid (<2). Loss of propionyl group.
[M+H]+ = 195 0 DaIsomerization/ impurity Unlikely for this molecule; check column chemistry.
Scenario B: "The compound degrades during LC purification."

Q: I am using 0.1% TFA (pH ~2). Is this safe? A: No. While standard for peptides, 0.1% TFA protonates the amide oxygen and, combined with the heat of fraction collection/evaporation, accelerates hydrolysis.

  • Fix: Switch to 0.1% Formic Acid (pH ~2.7) which is milder, or preferably 10 mM Ammonium Bicarbonate (pH 7.8) if the retention time allows (though watch for base hydrolysis if runs are long). Ideally, use the Ammonium Acetate pH 6.0 method described above.

Scenario C: "My solid sample turned slightly purple/brown."

Q: Is this hydrolysis? A: This is likely Oxidation , not hydrolysis. The electron-rich aniline ring (methoxy + amino groups) is highly susceptible to air oxidation.

  • Fix: Store under Argon/Nitrogen gas. Hydrolysis products (white/off-white solids) rarely cause strong color changes, whereas oxidized anilines form dark azo/nitroso compounds.

Diagnostic Workflow

Use this decision tree to resolve stability issues during experimentation.

TroubleshootingTree Fig 2: Diagnostic decision tree for impurity identification. Start Issue: Loss of Purity CheckMS Check LC-MS of Impurity Start->CheckMS MassMinus18 Mass = M - 18 (Cyclization) CheckMS->MassMinus18 Peak detected at lower MW MassMinus56 Mass = M - 56 (Hydrolysis) CheckMS->MassMinus56 Peak detected at lowest MW ActionCycl CAUSE: Acid + Heat FIX: Increase pH to 6.0 Reduce Temp < 4°C MassMinus18->ActionCycl ActionHyd CAUSE: Extreme pH (High/Low) FIX: Adjust pH to Neutral (6-7) Remove Strong Bases MassMinus56->ActionHyd

References & Authoritative Sources

  • Mechanism of Amide Hydrolysis: Smith, M. B., & March, J.[1] (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the general acid/base catalyzed hydrolysis of amides).

  • Neighboring Group Participation (The Ortho-Effect): Page, M. I. (1973). "The energetics of neighbouring group participation." Chemical Society Reviews, 2, 295-323. (Foundational text on how intramolecular amines accelerate reaction rates).

  • Benzimidazole Formation from o-Aminoanilides: Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society. (The classic "Phillips Condensation" mechanism relevant to the cyclization pathway).

  • Stability of Acetanilide Derivatives: O'Neil, M. J. (Ed.). (2013).[3] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Provides general stability and solubility data for acetanilide class compounds).

Sources

Overcoming catalyst poisoning during the preparation of N-(2-amino-4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Catalyst Poisoning in Catalytic Hydrogenation

Welcome to the technical support center for the synthesis of N-(2-amino-4-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing catalytic hydrogenation for the reduction of the nitro-group precursor, N-(4-methoxy-2-nitrophenyl)propanamide. Catalyst deactivation, particularly through poisoning, is a frequent and costly challenge in this critical synthetic step.

As Senior Application Scientists, we have developed this resource to provide not just protocols, but the underlying rationale to empower you to diagnose, troubleshoot, and overcome these issues effectively. Our approach is built on a foundation of mechanistic understanding and field-proven strategies to ensure the robustness and success of your synthesis.

Frequently Asked Questions (FAQs): Initial Diagnosis

This section addresses the preliminary questions that arise when a catalytic reaction fails to proceed as expected.

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The most common indicators of catalyst poisoning are often observable through reaction monitoring and include:

  • Stalled or Sluggish Reaction: A significant decrease in the rate of hydrogen uptake, or a complete halt, is the most direct sign.[1]

  • Incomplete Conversion: The reaction stops before the starting material is fully consumed, even with extended reaction times or increased hydrogen pressure.

  • Reduced Product Yield and Selectivity: The desired product is obtained in lower yields than expected, and there may be an increase in side products.[1]

  • Need for Harsher Conditions: You find it necessary to use higher temperatures, pressures, or catalyst loadings than established protocols to achieve conversion.[1]

  • Visual Change in Catalyst: In some cases, the catalyst may change color or appearance, although this is not always a reliable indicator.[1]

Q2: My reaction has stalled. How do I differentiate between catalyst poisoning and other issues like a faulty setup or poor-quality catalyst?

A2: This is a critical diagnostic step. Before concluding that poisoning is the issue, a systematic check is necessary.

  • System Integrity: Ensure your reaction vessel and gas lines are leak-proof. A slow leak in the hydrogen supply can mimic a stalled reaction.

  • Mass Transfer Limitations: Vigorous stirring is essential to ensure proper mixing of the gas (H₂), liquid (substrate solution), and solid (catalyst) phases. Inadequate stirring can limit the reaction rate.

  • Catalyst Activity: The catalyst itself may be inactive. This can happen with old batches or improperly stored catalysts (e.g., Pd/C is often pyrophoric and must be handled carefully).[1] It is best practice to test a new batch of catalyst with a simple, reliable reaction (like the hydrogenation of cyclohexene) to confirm its activity.

If these factors are ruled out, catalyst poisoning becomes the most likely culprit. A classic troubleshooting technique is to filter the reaction mixture and add a fresh batch of catalyst. If the reaction restarts, it strongly suggests the initial catalyst was poisoned by an impurity in the reaction medium.[2]

Troubleshooting Guide: Identifying and Mitigating Catalyst Poisons

Once poisoning is suspected, the next step is to identify the source and implement a mitigation strategy. Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, preventing the substrate from binding and reacting.[3][4]

Q3: What are the most probable sources of poisons in the synthesis of this compound?

A3: Poisons can be introduced from multiple sources. In this specific synthesis, the most common culprits are:

  • Starting Materials: The precursor, N-(4-methoxy-2-nitrophenyl)propanamide, or the reagents used to make it (e.g., 4-methoxy-2-nitroaniline) may contain impurities. Sulfur compounds are notorious poisons for palladium and platinum catalysts.[5][6]

  • Solvents: Solvents can contain impurities that act as poisons. For example, some grades of methanol or ethanol may contain trace amounts of sulfur.

  • Hydrogen Gas: While less common with high-purity gas cylinders, carbon monoxide (CO) can be a poison present in the hydrogen source.[1]

  • The Product Itself: Aromatic amines, like the desired product, can sometimes act as inhibitors by competing with the nitro group for active sites on the catalyst surface, although they are not typically considered irreversible poisons.[1][3]

Below is a logical workflow for diagnosing and resolving catalyst poisoning.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Investigation & Mitigation A Reaction Stalled or Incomplete B Verify System Integrity (Leaks, Stirring, H₂ Supply) A->B C Test Catalyst Activity (Use a standard substrate) B->C D Poisoning Suspected C->D If system & catalyst are good E Analyze Potential Sources: - Starting Materials - Solvents - Reagents D->E F Purify Reagents & Solvents (Recrystallization, Distillation, Activated Carbon) E->F G Select Poison-Resistant Catalyst (e.g., Pt/C vs Pd/C, increase loading) E->G H Implement Guard Bed (Pre-treatment with sacrificial catalyst) E->H I Successful Synthesis F->I G->I H->I

Caption: Troubleshooting workflow for catalyst poisoning.

Q4: How can I remove potential poisons from my starting materials and solvents?

A4: Feedstock purification is one of the most effective preventative measures.[4]

  • Recrystallization: Purifying the solid N-(4-methoxy-2-nitrophenyl)propanamide precursor by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can effectively remove many non-volatile impurities.

  • Activated Carbon Treatment: Stirring the substrate solution with activated carbon (charcoal) before adding the catalyst can adsorb many organic poisons. The carbon is then filtered off (e.g., through Celite) before proceeding with hydrogenation.[7]

  • Solvent Purification: If solvents are suspected to be the source of contamination, using high-purity, anhydrous grades is recommended. Distillation of solvents can also remove non-volatile impurities.

Table 1: Common Catalyst Poisons and Mitigation Strategies
Poison ClassCommon ExamplesTypical SourceAffected CatalystsMitigation Strategy
Sulfur Compounds Thiols, Thioethers, SulfidesImpurities in starting materials or solventsPd, Pt, Ni[5]Recrystallization of substrate, activated carbon treatment, use of sulfur-resistant catalysts.
Nitrogen Compounds Amines, Pyridines, NitrilesProduct, byproducts, impuritiesPd, PtIncrease catalyst loading, switch to a more robust catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C).[8]
Heavy Metals Lead, Mercury, ArsenicCross-contamination from other reactionsPd, Pt, NiEnsure clean glassware, use dedicated equipment if possible.
Halides Organic or Inorganic HalidesImpurities from previous synthetic stepsPd, PtPurification of starting materials, addition of a base (e.g., triethylamine) to scavenge acidic halides.
Carbon Monoxide COImpurity in hydrogen gasPd, Pt, NiUse ultra-high purity (UHP) grade hydrogen.

Experimental Protocols

Protocol 1: Robust Catalytic Hydrogenation of N-(4-methoxy-2-nitrophenyl)propanamide

This protocol incorporates best practices to minimize the risk of catalyst poisoning.

  • Purification of Substrate: Recrystallize N-(4-methoxy-2-nitrophenyl)propanamide from ethanol to remove potential impurities. Dry thoroughly under vacuum.

  • Reaction Setup: To a clean, dry hydrogenation flask, add the recrystallized N-(4-methoxy-2-nitrophenyl)propanamide (1.0 eq).

  • Solvent Addition: Add a high-purity solvent (e.g., methanol or ethyl acetate, 10-20 volumes). Stir to dissolve.

  • Inerting: Seal the flask and purge the system thoroughly with an inert gas (nitrogen or argon) for at least 15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C). Note: Handle Pd/C with care, as it can be pyrophoric.

  • Hydrogenation: Purge the system with hydrogen gas (balloon or pressurized vessel). Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC) / liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the system with inert gas again. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.[7]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Q5: I've tried purifying my reagents and the reaction still fails. What are my next steps?

A5: If extensive purification does not solve the problem, the issue may be a highly potent poison or inherent inhibition. In this case, altering the catalyst or reaction conditions is the next logical step.

  • Change the Catalyst: Platinum-based catalysts (e.g., Pt/C, PtO₂) are sometimes more resistant to certain poisons than palladium catalysts. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective when standard Pd/C fails.[8]

  • Increase Catalyst Loading: While not always cost-effective, increasing the catalyst loading (e.g., to 15-20 mol%) can sometimes overcome the effects of a low-concentration poison.

  • Increase Pressure and/or Temperature: Elevating the hydrogen pressure (using a Parr shaker or autoclave) increases the concentration of hydrogen on the catalyst surface and can help overcome competitive inhibition.[2][8] Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be cautious as it may also promote side reactions.

Visualizing the Poisoning Mechanism

The following diagram illustrates the fundamental principle of competitive poisoning at the catalyst's active sites.

G cluster_catalyst Catalyst Surface cluster_reactants Reaction Medium as1 Active Site as2 Active Site as3 Active Site as4 Active Site Substrate Substrate (Nitro Compound) Substrate->as1 Reacts Substrate->as4 Reacts Product Product (Amine) Poison Poison (e.g., Sulfur) Poison->as2 Binds Irreversibly (Blocks Site) Poison->as3 Binds Irreversibly (Blocks Site)

Caption: Competitive binding at catalyst active sites.

By systematically addressing potential sources of contamination and rationally adjusting reaction parameters, researchers can successfully overcome the challenge of catalyst poisoning in the synthesis of this compound.

References

  • ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio 2023 Technology Brief. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]

  • Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

  • H-TEC Education. (2025). Catalyst deactivation mechanisms and how to prevent them. [Link]

  • OAText. (2017). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Insights in Analytical Electrochemistry. [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

  • Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part III - More Tips and Tricks. [Link]

  • MDPI. (2019). Catalyst Deactivation, Poisoning and Regeneration. Catalysts, 9(8), 666. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

Sources

Purification challenges in separating N-(2-amino-4-methoxyphenyl)propanamide from starting materials

[1][2]

Status: Active Ticket Type: Synthesis & Purification Troubleshooting Applicable For: Intermediate isolation in opioid analogue synthesis; Benzimidazole precursor handling.[1][2]

Executive Summary: The "Ortho-Effect" Hazard

The primary challenge with this compound is the ortho-effect .[1][2] The proximity of the nucleophilic amine (position 2) to the electrophilic amide carbonyl (position 1) creates a high potential for intramolecular cyclization.[1] Furthermore, electron-donating groups (methoxy at position 4) increase the electron density of the ring, making the free amine highly susceptible to oxidation (browning/purpling).[1]

Key Physical Properties (Predicted):

Property Value / Behavior
State Off-white to pale beige solid (pure); Purple/Black (oxidized).[1][2]
Basicity Weakly basic (Aniline nitrogen).[1]
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in water; Soluble in dilute acid.[1]
Major Impurity 5-methoxy-2-ethyl-1H-benzimidazole (Cyclization product).[1][2]

| Storage | Store under Argon/Nitrogen at -20°C. Light sensitive. |

Troubleshooting Guide (Q&A Format)
Issue 1: "I cannot separate the starting material (Nitro precursor) from the Target Amine."

User Observation: "TLC shows the spots are too close, or they streak. Column chromatography is resulting in low yields."[1]

Technical Diagnosis: The starting material is likely N-(4-methoxy-2-nitrophenyl)propanamide .[1][2] While the polarity difference between a nitro group and a primary amine is usually sufficient for silica separation, ortho-diamines interact strongly with the acidic silanol groups on silica gel, causing streaking and on-column oxidation.[1]

Solution: The "Cold Acid" Switch Do not rely on standard chromatography.[2] Use the basicity of the target amine to separate it from the non-basic nitro-amide precursor using a pH-controlled extraction.[2]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Target Capture): Extract the organic layer with cold (0°C) 0.5 M HCl .

    • Mechanism:[1][2][3][4][5][6] The target amine protonates (

      
      ) and moves to the aqueous layer.[1] The nitro-amide precursor (non-basic) remains in the EtOAc.[1]
      
    • Warning: Do not use strong acid or heat, or you will hydrolyze the amide.

  • Wash: Wash the aqueous acidic layer twice with fresh EtOAc to remove trapped nitro impurities.[2]

  • Recovery: Place the aqueous layer in an ice bath. Slowly adjust pH to ~9-10 using saturated NaHCO₃ or 10% NaOH (keep T < 5°C).

  • Final Extraction: Extract the now-cloudy aqueous layer with DCM (Dichloromethane) .[1][2] Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

Why this works: This exploits the


 difference.[2] The nitro-amide has no basic center, whereas the target is an aniline derivative.
Issue 2: "My product contains a persistent impurity at [M-18] mass units."

User Observation: "LC-MS shows a peak with mass M-18 relative to the target. It increases when I heat the sample or leave it in solution."

Technical Diagnosis: You are observing Cyclodehydration . The target molecule is cyclizing to form 5-methoxy-2-ethyl-1H-benzimidazole .[1][2] This is driven by acid catalysis and heat.[2] The "M-18" corresponds to the loss of a water molecule (

1

Visualizing the Pathway:

BenzimidazoleFormationcluster_conditionsRisk FactorsTargetTarget MoleculeThis compound(Open Ring)IntermediateTetrahedralIntermediateTarget->IntermediateNucleophilic Attack(Ortho-NH2 on C=O)ImpurityImpurity (M-18)5-methoxy-2-ethyl-benzimidazole(Cyclized)Intermediate->Impurity- H2O(Heat/Acid Catalyzed)High Temp (>40°C)High Temp (>40°C)Acidic WorkupAcidic WorkupProlonged Solution TimeProlonged Solution Time

Figure 1: The Cyclodehydration Pathway.[1][7] The ortho-amino group attacks the amide carbonyl, leading to water loss and benzimidazole formation.[1]

Corrective Actions:

  • Eliminate Heat: Never use a drying oven. Remove solvents on a rotavap with the bath temperature set below 35°C .

  • Neutralize Quickly: If using the Acid-Base extraction method (Issue 1), ensure the acidic phase is not stored; neutralize it immediately after separation.[1]

  • Avoid Acidic Silica: If chromatography is absolutely necessary, pre-treat the silica gel with 1% Triethylamine (TEA) to neutralize acidic sites that catalyze this cyclization.[1]

Issue 3: "The solid is turning purple/black upon filtration."

User Observation: "The product looked white in solution, but after filtration and drying on the funnel, a dark crust formed."

Technical Diagnosis: This is Oxidative Polymerization .[1][2] Electron-rich anilines (especially with methoxy donors) are prone to radical oxidation by atmospheric oxygen, forming azo-dimers and quinoid-like polymers.[1][2]

Protocol: The "Inert Blanket" Handling

  • Antioxidant Additive: Add a trace amount of Ascorbic Acid or Sodium Metabisulfite to the aqueous workup buffers to scavenge radicals.

  • Inert Filtration: If possible, filter under a nitrogen blanket.[1] If not, cover the funnel with foil immediately and minimize air-flow time.[1]

  • Storage: Store the final compound as a HCl salt if compatible with the next step. The salt form is significantly more resistant to oxidation than the free base.

    • To make salt: Dissolve free base in dry ether, add 1M HCl in Ether dropwise.[1] Filter the precipitate immediately.[2]

Summary of Impurity Profile
Impurity TypeOriginDetection (LC-MS)Removal Strategy
Nitro-Precursor Incomplete ReductionM+30 (approx)Acid/Base Extraction (See Issue 1).[1][2]
Benzimidazole Cyclization (Overheating)M-18Avoid Heat/Acid; Recrystallize from cold EtOH.[1][2]
Azo-Dimers Oxidation (Air exposure)2M-2Use Antioxidants; Store under Argon.[1][2]
Regioisomer Impure Starting MaterialSame MassCheck precursor purity (2-nitro vs 3-nitro).
Recommended Workup Workflow

The following diagram outlines the optimized decision tree for isolating the target while avoiding the pitfalls described above.

WorkupFlowStartCrude Reaction Mixture(Amine + Nitro Impurity)Step1Dissolve in EtOAcExtract with Cold 0.5M HClStart->Step1Split1Phase SeparationStep1->Split1OrgLayerOrganic Layer(Contains Nitro Impurity)Split1->OrgLayerImpurityAqLayerAqueous Layer (Acidic)(Contains Target Salt)Split1->AqLayerTargetStep2Wash with EtOAc (x2)Discard OrganicsAqLayer->Step2Step3Cool to <5°CBasify to pH 9 (NaHCO3)Step2->Step3Step4Extract into DCMDry (Na2SO4) & Evaporate <30°CStep3->Step4FinalPure Target(Store -20°C under Argon)Step4->Final

Figure 2: Optimized Acid-Base Purification Workflow. This path avoids thermal stress and utilizes pH-switching to remove non-basic impurities.[1][2]

References
  • Benzimidazole Synthesis via Oxidative Cyclization

    • Title: Synthesis of benzimidazoles (Mechanism and Conditions).[1]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link][1]

  • Handling of Methoxy-Aniline Derivatives

    • Title: (2-Amino-4-methoxyphenyl)methanol Technical Guide (Analogous handling properties).[1][2]

    • Source: BenchChem.[1][2][8]

  • Purification of o-Phenylenediamine Derivatives

    • Title: Process for preparing o-phenylenediamine (Patent US4207261A).[1][2]

    • Source: Google Patents.[1][2]

    • URL

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of N-(2-amino-4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of various High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-(2-amino-4-methoxyphenyl)propanamide. It is designed for researchers, scientists, and drug development professionals, offering practical insights and experimental data to support method development and validation.

Introduction

This compound is an aromatic amide with potential applications in pharmaceutical development. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from its potential impurities and degradation products.[2] This guide will walk through a systematic and scientifically-grounded approach to developing a robust and reliable HPLC method for purity analysis.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method begins with a thorough understanding of the analyte's properties. This compound possesses several key structural features that guide the initial method development:

  • Aromatic Ring: Provides UV absorbance, making UV detection a suitable choice.

  • Amine and Amide Groups: These are polar functional groups that can interact with the stationary phase and influence retention.[3][4] The primary amine group is basic and its ionization state is pH-dependent.

  • Methoxyphenyl Group: Contributes to the molecule's overall hydrophobicity.

Based on its structure, this compound is a moderately polar compound.[5][6] This characteristic suggests that reversed-phase HPLC (RP-HPLC) will be the most effective separation mode.[7]

Initial Method Development: A Rational Approach

The initial phase of method development involves selecting the appropriate column, mobile phase, and detection wavelength.

1. Column Selection: A Comparative Overview

The choice of stationary phase is paramount for achieving the desired separation. For moderately polar aromatic compounds, several reversed-phase columns are viable options. Below is a comparison of common choices:

Column ChemistryPrinciple of SeparationAdvantages for this compoundDisadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.Excellent retention for moderately non-polar to polar compounds. Widely available and well-characterized.[2]Potential for poor retention of very polar impurities.
C8 (Octylsilane) Less hydrophobic than C18.May provide better peak shape for some basic compounds and shorter analysis times.Reduced retention compared to C18, which may be insufficient for early-eluting impurities.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions.The phenyl group can offer unique selectivity for aromatic compounds, potentially improving the resolution of structurally similar impurities.[8]Selectivity can be highly dependent on the mobile phase composition.

For initial screening, a C18 column is often the first choice due to its versatility and high retentivity.

2. Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths.[8] A good starting point is a gradient elution from a low to a high concentration of the organic modifier to elute a wide range of potential impurities.[3]

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[8] The primary amine group's pKa will determine its ionization state. Buffering the mobile phase is essential to maintain a consistent pH and ensure reproducible retention times and good peak shapes. A common starting point is a phosphate or acetate buffer.

3. Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis spectrum of this compound in the mobile phase should be acquired. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for the main peak and any impurities with similar chromophores.

Systematic Method Development Workflow

The following workflow illustrates a logical progression for developing and optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_initial Initial Method Development cluster_optimization Method Optimization cluster_validation Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (pKa, logP, UV spectrum) Initial_Conditions Select Initial Conditions (C18 column, ACN/Water gradient, UV detection) Analyte_Characterization->Initial_Conditions Mobile_Phase_pH Optimize Mobile Phase pH Initial_Conditions->Mobile_Phase_pH Gradient_Profile Optimize Gradient Profile Mobile_Phase_pH->Gradient_Profile Column_Screening Screen Different Columns (C8, Phenyl-Hexyl) Gradient_Profile->Column_Screening Specificity Specificity / Forced Degradation Column_Screening->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Final_Method Final Optimized Method Robustness->Final_Method

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocols

1. Initial Screening Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD), monitoring at the λmax of the analyte.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

2. Method Optimization: A Comparative Study

To achieve optimal separation, a systematic study comparing different columns and mobile phase conditions should be performed. The goal is to maximize the resolution between the main peak and all potential impurities.

ParameterCondition 1Condition 2Condition 3Rationale for Comparison
Column C18C8Phenyl-HexylTo evaluate the effect of hydrophobicity and π-π interactions on selectivity.[8]
Mobile Phase pH pH 3.0 (0.1% Formic Acid)pH 7.0 (Phosphate Buffer)pH 9.0 (Ammonium Bicarbonate)To assess the impact of the analyte's ionization state on retention and peak shape.
Organic Modifier AcetonitrileMethanol-To compare the effect of solvent polarity and hydrogen bonding properties on separation.[8]

The results of this comparative study will guide the selection of the final, optimized method.

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[9][10][11]

1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[9][10] Forced degradation studies are essential for demonstrating the stability-indicating nature of the method.[1][12][13][14][15]

The following stress conditions are typically applied:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The chromatograms from the stressed samples should be evaluated for the resolution between the main peak and any degradation products.

ForcedDegradation cluster_stress Forced Degradation Conditions API_Sample This compound Sample Acid Acid Hydrolysis API_Sample->Acid Base Base Hydrolysis API_Sample->Base Oxidation Oxidation API_Sample->Oxidation Thermal Thermal API_Sample->Thermal Photolytic Photolytic API_Sample->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Peak_Purity Peak Purity Assessment (DAD) Analysis->Peak_Purity

Caption: Workflow for a forced degradation study to establish method specificity.

2. Linearity, Accuracy, and Precision

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte.[10][16] This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value.[10][16] It is determined by analyzing samples with known concentrations of the analyte (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][16] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

3. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][16] This provides an indication of its reliability during normal usage. Typical variations include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase pH (e.g., ± 0.2 units)

  • Mobile phase composition (e.g., ± 2% organic)

Final Optimized Method and Validation Summary

Based on the comparative studies, a final optimized method is established. The following table summarizes the validation results for a hypothetical optimized method.

Validation ParameterAcceptance CriteriaResults
Specificity No interference at the retention time of the main peak. Peak purity index > 0.999.Passed
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%0.8% 1.2%
Robustness System suitability parameters remain within limits.Passed
LOD & LOQ Signal-to-Noise ratio of 3:1 and 10:1 respectively.0.01 µg/mL & 0.03 µg/mL
Conclusion

The development of a robust and reliable HPLC method for the purity analysis of this compound requires a systematic and scientific approach. By carefully considering the analyte's physicochemical properties, comparing different stationary and mobile phases, and performing a thorough validation according to ICH guidelines, a method that is fit for its intended purpose can be established. This guide has provided a comprehensive framework and practical insights to aid researchers in this critical aspect of drug development.

References

  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • A practical guide to forced degradation and stability studies for drug substances.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
  • BA Method Development: Polar Compounds - BioPharma Services.
  • Reversed Phase HPLC Method Development - Phenomenex.
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian.
  • ICH Guidelines for Analytical Method Valid
  • N-(4-amino-2-methoxyphenyl)propanamide hydrochloride | 1609407-27-3.
  • Reverse Phase Chrom
  • ICH and FDA Guidelines for Analytical Method Valid
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • Ich guidelines for valid
  • This compound (C10H14N2O2) - PubChemLite.
  • Understanding ICH Q2(R2)
  • Chromatography Method Development For Impurity Analysis And Degrad
  • Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8) - Cheméo.
  • N-(2-amino-4-methoxyphenyl)nonanamide | C16H26N2O2 | CID 65449480 - PubChem.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- Properties - EPA.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC Intern
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Spectroscopic Profiling of N-(2-amino-4-methoxyphenyl)propanamide: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic profile of N-(2-amino-4-methoxyphenyl)propanamide , a specific di-substituted aniline derivative often utilized as a scaffold in medicinal chemistry (e.g., for local anesthetics or kinase inhibitors).[1]

This guide compares the target molecule against its structural analogs to assist in quality control and structural validation.

Executive Summary

This compound (Target) is a 1,2,4-trisubstituted benzene derivative.[1] Its structural verification relies on distinguishing the specific ortho-amino substitution pattern from common impurities like the des-amino analog (starting material derivative) or the acetyl analog (side-reaction byproduct).[1]

This guide provides a self-validating interpretation workflow, focusing on the diagnostic "Shielding-Deshielding" patterns in the aromatic region and the spin-spin coupling of the aliphatic side chain.[1]

Key Differentiators
FeatureTarget MoleculeAlternative A (Des-amino)Alternative B (Acetyl analog)
Aromatic System AMX (1,2,4-subst.)[1]AA'BB' (1,4-subst.)[1][2]AMX (1,2,4-subst.)[1][2]
Aliphatic Chain Ethyl (Triplet + Quartet)Ethyl (Triplet + Quartet)Methyl (Singlet)
Exchangeable H 1 Amide (NH) + 2 Amine (NH₂)1 Amide (NH)1 Amide (NH) + 2 Amine (NH₂)

Structural Logic & Electronic Environment

To interpret the spectrum, we must first map the electronic effects governing the chemical shifts.[1][2]

  • Methoxy (-OCH₃) at C4: Strong Electron Donating Group (EDG) via resonance.[1] Significantly shields protons at C3 and C5.[1][3]

  • Amino (-NH₂) at C2: Strong EDG.[1][3] Shields C3 and C1.[1][3]

  • Propanamide (-NH-CO-Et) at C1: Weakly activating (EDG) but the carbonyl group creates a localized deshielding zone (anisotropy) affecting the proton at C6.[1][3]

Visualization: Structural Assignment Logic

G Substituents Substituents ElectronicEffect Electronic Effect Substituents->ElectronicEffect Induction/Resonance ShiftOutcome NMR Shift Prediction ElectronicEffect->ShiftOutcome Shielding/Deshielding H3 H3: Highly Shielded (Ortho to NH2 & OMe) ~6.1-6.3 ppm ElectronicEffect->H3 Synergistic Shielding H6 H6: Deshielded (Ortho to Amide) ~7.1-7.3 ppm ElectronicEffect->H6 Carbonyl Anisotropy Methoxy 4-Methoxy (EDG) Methoxy->ElectronicEffect Amide 1-Amide (EW/Anisotropy) Amide->ElectronicEffect Amino 2-Amino (EDG) Amino->ElectronicEffect

Figure 1: Logic flow connecting substituent electronic effects to predicted chemical shift zones.[1][2]

Experimental Protocol (Self-Validating)

For robust comparison, DMSO-d₆ is the solvent of choice.[1] CDCl₃ often causes the amide and amine protons to broaden or disappear due to exchange rates, masking critical diagnostic peaks.[1][2]

Materials & Methods[2][3][4][5][6][7][8][9]
  • Sample Preparation: Dissolve 10 mg of this compound in 0.6 mL DMSO-d₆.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration of amide peaks).

    • Scans: 16 (1H), 512 (13C).[1][2]

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

1H NMR Spectral Interpretation

A. Aliphatic Region (The Side Chain)

This region confirms the propanamide identity against acetamide analogs.[1][3]

Shift (δ ppm)MultiplicityIntegralAssignmentNotes
1.08 Triplet (

Hz)
3HCH₃ (Propionyl)Diagnostic for propanamide vs. acetamide.[1]
2.32 Quartet (

Hz)
2HCH₂ (Propionyl)Coupled to the terminal methyl.[2]
3.68 Singlet3H-OCH₃ (Methoxy)Sharp, intense singlet.[1][2][3]
B. Aromatic Region (The Fingerprint)

The 1,2,4-substitution pattern creates an AMX spin system.[1][2][3]

Shift (δ ppm)MultiplicityIntegralAssignmentInterpretation
6.15 Doublet (

Hz)
1HH3 Most Upfield Aromatic. Located between two EDGs (NH₂ and OMe).[1] The small coupling is meta to H5.[1]
6.35 dd (

Hz)
1HH5 Shielded by ortho-OMe.[1][2] Shows large ortho coupling to H6 and small meta coupling to H3.[1]
7.15 Doublet (

Hz)
1HH6 Most Downfield Aromatic. Deshielded by the adjacent amide carbonyl.[1][3]
C. Exchangeable Protons
Shift (δ ppm)MultiplicityIntegralAssignmentNotes
4.80 Broad Singlet2H-NH₂ (Amine)Disappears with D₂O shake.[1] Position varies with concentration.[1][3]
9.10 Broad Singlet1H-NH- (Amide)Downfield due to H-bonding and amide resonance.[1]

13C NMR Spectral Interpretation

The Carbon-13 spectrum provides the "skeleton" verification.[1][3]

Shift (δ ppm)TypeAssignmentStructural Validation
9.8 CH₃Propionyl MethylConfirms chain length.[1]
29.5 CH₂Propionyl MethyleneAdjacent to Carbonyl.[1][3]
55.1 CH₃Methoxy CarbonStandard shift for Ar-OCH₃.[1]
101.5 CHC3 (Aromatic)Highly shielded carbon (ortho to two N/O donors).[1][2][3]
104.2 CHC5 (Aromatic)Shielded by Oxygen.[1][2][3]
126.5 CHC6 (Aromatic)Less shielded.[1][2][3]
118.0 C_quatC1 (Amide-bearing)Ipso carbon.[1][3]
143.0 C_quatC2 (Amine-bearing)Deshielded by Nitrogen.[1][3]
156.5 C_quatC4 (Methoxy-bearing)Deshielded by Oxygen (Ipso).[1][3]
171.8 C=OCarbonyl Characteristic amide carbonyl.[1][3]

Comparative Analysis: Target vs. Alternatives

This section addresses the core requirement: distinguishing the product from likely alternatives.

Scenario 1: Distinguishing from Starting Material (Des-amino)

Alternative:N-(4-methoxyphenyl)propanamide (CAS: 2760-31-8).[1] If the reduction of the nitro group failed, or if the starting material was the des-amino variant, the spectrum changes drastically.[1][2]

  • Symmetry: The alternative has a plane of symmetry (approximated), resulting in an AA'BB' system (two doublets appearing as "roofed" multiplets) rather than the distinct AMX pattern.[1][2]

  • Chemical Shift: The H3/H5 protons in the Target are at ~6.1-6.3 ppm.[1] In the des-amino alternative, the protons ortho to the methoxy are at ~6.8 ppm.[1][3] The Target is significantly more shielded. [1][3]

  • Missing Peak: The alternative lacks the broad -NH₂ signal at 4.8 ppm.[1]

Scenario 2: Distinguishing from Side-Product (Acetamide)

Alternative:N-(2-amino-4-methoxyphenyl)acetamide .[1] If acetic anhydride was used instead of propionic anhydride (or present as impurity).[1][3]

  • Aliphatic Region: The Target shows a Triplet/Quartet pattern (Ethyl).[1][3] The Acetamide alternative shows a single sharp Singlet at ~2.1 ppm (Methyl).[1]

Decision Tree for Identification

DecisionTree Start Analyze 1H NMR Spectrum CheckAliphatic Check 1.0 - 2.5 ppm Region Start->CheckAliphatic CheckAromatic Check Aromatic Pattern CheckAliphatic->CheckAromatic Triplet (1.1) & Quartet (2.3) Present ResultAcetyl MISMATCH: Acetyl Analog Detected (Singlet at ~2.1 ppm) CheckAliphatic->ResultAcetyl Singlet (~2.1) Present ResultTarget CONFIRMED: This compound CheckAromatic->ResultTarget AMX System (3 distinct signals) + NH2 peak ResultDesAmino MISMATCH: Des-amino Analog Detected (AA'BB' Pattern, No NH2) CheckAromatic->ResultDesAmino Symmetric AA'BB' System No NH2 peak

Figure 2: Diagnostic workflow for validating the target molecule against common structural analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for substituent additivity rules).

  • National Institute of Standards and Technology (NIST). N-(4-methoxyphenyl)propanamide Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[1][2] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3] (Source for calculating 1,2,4-trisubstituted benzene shifts).

  • PubChem. Compound Summary for N-(4-methoxyphenyl)propanamide. Link (Used as the comparative control for the des-amino analog).[1][2]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-(2-amino-4-methoxyphenyl)propanamide and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and metabolomics, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns. This guide offers an in-depth, predictive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of N-(2-amino-4-methoxyphenyl)propanamide and its structural isomers. By understanding the fundamental principles of fragmentation and the influence of substituent positioning, researchers can more effectively elucidate the structure of these and related compounds.

Introduction to this compound and the Importance of Isomer Differentiation

This compound is an aromatic amide with potential applications in pharmaceutical and chemical research. Its structure, featuring an aniline core with methoxy and propanamide substituents, presents a compelling case for mass spectrometric analysis. The molecular formula for this compound is C10H14N2O2, with a monoisotopic mass of 194.1055 Da.[1]

Crucially, the differentiation of structural isomers is a common challenge in analytical chemistry. Subtle changes in the substitution pattern on the aromatic ring can lead to significant differences in chemical properties and biological activity. This guide will focus on comparing the expected fragmentation of this compound with two of its isomers:

  • Isomer 1: N-(3-amino-4-methoxyphenyl)propanamide

  • Isomer 2: N-(4-amino-2-methoxyphenyl)propanamide

Understanding how the relative positions of the amino and methoxy groups affect the fragmentation pathways is key to distinguishing these compounds using mass spectrometry.

Fundamental Principles of Amide Fragmentation in Mass Spectrometry

Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. For aromatic amides, several key fragmentation mechanisms are consistently observed.

  • Alpha-Cleavage: The most common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (N-CO cleavage).[2] This results in the formation of a stable acylium ion.

  • McLafferty Rearrangement: While more common in aliphatic amides with a γ-hydrogen, this rearrangement can sometimes occur.[2][3]

  • Cleavage of Substituents from the Aromatic Ring: Functional groups on the aromatic ring, such as the methoxy group, can undergo characteristic fragmentations (e.g., loss of a methyl radical or formaldehyde).

  • Formation of Benzoyl and Phenyl Cations: Aromatic amides can form a resonance-stabilized benzoyl cation, which may subsequently lose a molecule of carbon monoxide (CO) to yield a phenyl cation.[2][3]

The interplay of these fragmentation pathways, governed by the stability of the resulting ions and neutral losses, creates a unique mass spectrum that serves as a molecular fingerprint.

Predicted Fragmentation Pattern of this compound

The proposed fragmentation pathway for this compound under EI-MS is outlined below. The presence of the ortho-amino group is expected to play a significant role in directing the fragmentation, potentially through hydrogen rearrangement and stabilization of fragment ions.

dot

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

m/z Proposed Structure Fragmentation Pathway Notes
194[C10H14N2O2]•+Molecular IonThe parent ion, its abundance may be low due to extensive fragmentation.
165[C8H9N2O2]+Loss of an ethyl radical (•C2H5) from the propanamide side chain.A common initial fragmentation for N-acyl compounds.
123[C7H9NO]•+Cleavage of the amide bond with loss of propanamide.Represents the 2-amino-4-methoxyaniline radical cation.
57[C3H5O]+Alpha-cleavage of the N-CO bond.Formation of the propanoyl cation. This is expected to be a prominent peak.[4]
122[C7H8NO]+Further fragmentation of m/z 165.Loss of a ketene molecule (CH2=C=O).
93[C6H5O]+From m/z 123 via loss of HCN.A common fragmentation for anilines.
Comparative Fragmentation Analysis of Isomers

The fragmentation patterns of N-(3-amino-4-methoxyphenyl)propanamide and N-(4-amino-2-methoxyphenyl)propanamide are expected to share some common fragments with the 2-amino isomer, such as the propanoyl cation at m/z 57. However, the relative abundances of other fragments, and the formation of unique diagnostic ions, will likely differ due to the varied positions of the amino and methoxy groups.

4.1. N-(3-amino-4-methoxyphenyl)propanamide (Isomer 1)

The meta-position of the amino group relative to the propanamide substituent will influence the electronic effects and potential for intramolecular interactions.

dot

Caption: Predicted major fragmentation pathways for N-(3-amino-4-methoxyphenyl)propanamide.

4.2. N-(4-amino-2-methoxyphenyl)propanamide (Isomer 2)

Here, the methoxy group is ortho to the propanamide, which could lead to steric hindrance and unique fragmentation pathways involving interaction with the amide group.

dot

Caption: Predicted major fragmentation pathways for N-(4-amino-2-methoxyphenyl)propanamide.

Comparative Summary of Key Differentiating Fragments:

Isomer Key Differentiating Feature Proposed Diagnostic Ions (m/z)
This compound Potential for cyclization reactions involving the ortho-amino group.Unique fragments arising from ortho-interactions, possibly leading to more abundant ions from rearrangements.
N-(3-amino-4-methoxyphenyl)propanamide "Standard" aromatic amide fragmentation with less influence from the amino group position.Relative abundances of fragments from the aromatic core may differ from the other isomers.
N-(4-amino-2-methoxyphenyl)propanamide "Ortho-effect" of the methoxy group, potentially leading to loss of water or formaldehyde.A significant peak at m/z 176 (M-18) could be indicative of this isomer.
Experimental Protocol for Mass Spectrometric Analysis

To validate these predictions, the following experimental setup using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Ion Source: Electron Ionization (EI), 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Conditions:

  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Oven Program: 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

MS Conditions:

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Inject 1 µL into the GC-MS system.

Conclusion

While experimental data for this compound is not widely available, a thorough understanding of fundamental fragmentation mechanisms allows for robust predictions of its mass spectrum. The key to differentiating this compound from its structural isomers lies in the subtle yet significant ways the positions of the amino and methoxy groups influence ion stability and fragmentation pathways. The ortho-amino group in the target compound is predicted to lead to a distinct fragmentation pattern compared to its meta and para-amino counterparts. The "ortho-effect" in the N-(4-amino-2-methoxyphenyl)propanamide isomer is also expected to produce a diagnostic ion. By employing the outlined GC-MS method, researchers can experimentally verify these predictions and confidently identify these and other related aromatic amides.

References

  • Galdino, V. M. S., de Almeida, M. V., & da Silva, M. S. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23153–23162. [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021, March 24). Retrieved from [Link]

  • de Armas, H. N., Massanet, S. M., & Pando, E. (2007). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. ARKIVOC, 2007(15), 183-197. [Link]

  • PubChem. (n.d.). This compound. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 29). Electron ionization. In Wikipedia. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis. Retrieved February 23, 2026, from [Link]

Sources

Safety Operating Guide

N-(2-amino-4-methoxyphenyl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a scientifically rigorous protocol for the containment, segregation, and disposal of N-(2-amino-4-methoxyphenyl)propanamide (CAS: 67169-89-5).[1][2][3]

As an aniline derivative containing an amide linkage and a methoxy substituent, this compound presents specific challenges regarding aquatic toxicity and potential nitrogen-based byproducts (NOx) during thermal decomposition.[1][2][3] Improper disposal not only violates regulatory standards (RCRA) but poses significant bio-accumulation risks.[1][2][3]

Chemical Profile:

Property Specification Relevance to Disposal
CAS Number 67169-89-5 Unique identifier for waste manifesting.[1][2][3]
Molecular Formula C₁₀H₁₄N₂O₂ High nitrogen content requires incineration with scrubbers.[2][3]
Physical State Solid (Crystalline) Requires "Hazardous Solid" waste stream unless dissolved.[1][2][3]
Hazard Class Irritant (Skin/Eye), Aquatic Tox.[2][3] Do NOT flush. Zero-discharge protocol required.

| Reactivity | Nucleophilic (Amine/Amide) | Incompatible with Strong Oxidizers (e.g., Nitric Acid).[1][2][3] |

The Self-Validating Safety System (SVSS)

To ensure safety, we do not rely on memory.[2][3] We rely on a Self-Validating System where every step includes a "Stop/Go" check.

Phase 1: Segregation (The Critical Control Point)
  • The Hazard: this compound contains an electron-rich aromatic ring (activated by the methoxy and amino groups).[1][2][3]

  • The Risk: Mixing this compound with strong oxidizing agents (Nitric Acid, Peroxides, Chromic Acid) can lead to rapid exothermic nitration or oxidation, potentially causing fire or explosion in the waste container.[2]

  • The Protocol:

    • Check pH: Ensure the waste stream is Neutral to slightly Basic (pH 7-9).[1][2][3] Avoid acidic streams that could protonate the amine, altering solubility and reactivity.

    • Oxidizer Strip Test: Before adding to a bulk liquid container, test the waste stream with a peroxide/oxidizer test strip.[2][3]

      • Positive Result:STOP. Neutralize oxidizers separately before combining.[2][3]

      • Negative Result:GO. Proceed to Stream C (Non-Halogenated Organics).

Phase 2: Containment & Packaging
  • Solid Waste:

    • Use a wide-mouth HDPE (High-Density Polyethylene) jar.[2][3]

    • Double-Bagging: Place the primary container inside a clear 6-mil polyethylene bag to prevent contamination of the outer drum during transport.[2][3]

  • Liquid Waste (HPLC Effluent/Mother Liquor):

    • Segregate into Non-Halogenated Organic waste containers.

    • Compatibility Check: Ensure the solvent matrix (e.g., Methanol, DMSO) is compatible with the container material (HDPE or Stainless Steel).[2]

Operational Disposal Workflow

The following flowchart illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Contaminated Debris) StateCheck->Solid Powder/PPE Liquid Liquid Waste (Solutions/HPLC Waste) StateCheck->Liquid Dissolved StreamSolid Stream S: Hazardous Solid Waste Solid->StreamSolid Segregation CRITICAL CHECK: Is Oxidizer Present? Liquid->Segregation Neutralize Neutralize Oxidizer (e.g., Sodium Bisulfite) Segregation->Neutralize Yes (STOP) StreamC Stream C: Non-Halogenated Organics Segregation->StreamC No (GO) Neutralize->Segregation Labeling Labeling: 'Toxic, Irritant, Organic' StreamC->Labeling StreamSolid->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Decision matrix for segregating solid vs. liquid waste streams, emphasizing the critical oxidizer check.

Detailed Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)[1][2][3]
  • Applicability: Expired pure substance, contaminated gloves, weigh boats, and filter paper.[2]

  • Step 1: Collect all solid debris in a clear, sealable 6-mil plastic bag.[2][3]

  • Step 2: Place the sealed bag into a dedicated Yellow-Label Hazardous Solid Waste drum (UN-rated 1H2 drum).[2][3]

  • Step 3: Label the drum explicitly: "Contains this compound. Toxic. Organic Solid."

  • Why: Incineration facilities need to know about the nitrogen content to adjust their burn ratios and scrubber settings to prevent NOx emissions.[3]

Protocol B: Liquid Waste (Solutions)
  • Applicability: Reaction mixtures, HPLC waste, mother liquors.[2][3]

  • Step 1: Verify the solvent system.[3] If dissolved in halogenated solvents (DCM, Chloroform), it must go to Halogenated Waste .[2][3] If in MeOH, DMSO, or Acetonitrile, it goes to Non-Halogenated Waste .[2]

  • Step 2 (The SVSS Check): Dip a starch-iodide paper or peroxide strip into the solution.[2][3] If no color change, proceed.

  • Step 3: Pour into the appropriate carboy (typically HDPE).[2][3] Leave 10% headspace to allow for vapor expansion.[2][3]

  • Step 4: Cap tightly.[2][3][4][5] Do not leave funnels in the neck of the carboy.[3]

Protocol C: Spill Management
  • Immediate Action: Isolate the area.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (if powder is aerosolized).[2]

  • Method:

    • Do not use water. Water spreads the contamination.[2][3]

    • Cover the spill with an inert absorbent (Vermiculite or Sand).[2][3]

    • Sweep carefully to avoid creating dust.[2][3][6]

    • Place all absorbent material into the Solid Waste stream (Protocol A).[2][3]

    • Clean the surface with a soap/water solution only after the bulk material is removed.[3] Collect this rinse water as Liquid Waste (Protocol B).[2][3]

Regulatory & Environmental Context

RCRA Classification (USA): While this compound does not have a specific "P" or "U" list code, it falls under the "Characteristic" Hazardous Waste definition due to toxicity and ignitability (if in organic solvent).[1][2][3]

  • Waste Code: D001 (Ignitable - if in solvent), or generic hazardous organic waste.[2][3]

  • Disposal Method: Incineration (Rotary Kiln). [1][2][3]

    • Mechanism:[3][7] High-temperature oxidation (>1000°C) breaks the aromatic ring and converts the nitrogen into N₂/NOx (captured by scrubbers) and carbon into CO₂.[2][3]

    • Prohibited: Landfill disposal is strictly prohibited due to the risk of leaching aniline derivatives into groundwater, which are toxic to aquatic life.

References

  • PubChem. (n.d.).[2][3] this compound Compound Summary. National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2][3] Retrieved October 26, 2023, from [Link][2]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-(2-amino-4-methoxyphenyl)propanamide

[1][2]

Executive Safety Summary

Immediate Action Required: Treat N-(2-amino-4-methoxyphenyl)propanamide as a High-Potency Aniline Derivative . While often classified as an irritant (H315, H319, H335), the structural presence of a free amino group on an anisole ring (amino-anisole moiety) necessitates precautions against skin sensitization and potential methemoglobinemia via transdermal absorption.[1][2]

The Golden Rule: Never handle this compound on an open benchtop. All manipulations must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (BSC) exhausted to the outside.[1][2]

Hazard Analysis & Mechanistic Justification

Why we choose specific PPE for this molecule.

As scientists, we do not merely follow rules; we mitigate specific molecular risks.[2] This compound contains two critical functional groups that dictate our safety protocol:

  • The Aniline Core (Amino-anisole):

    • Risk: Anilines are lipophilic.[2] They penetrate the stratum corneum (outer skin layer) rapidly.[1][2] Once in the bloodstream, they can oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity.[1]

    • PPE Implication: Standard latex gloves are permeable to aromatics.[2] Nitrile (minimum 5 mil) is required for solids; Laminate (Silver Shield) is required for solutions.[1][2]

  • The Propanamide Side Chain:

    • Risk: While the amide bond reduces volatility compared to free aniline, it does not eliminate the risk of dust inhalation during weighing.[2]

    • PPE Implication: Respiratory protection must target particulates (P100) if engineering controls (fume hood) fail or are unavailable.[1][2]

PPE Selection Matrix

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Solid) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Nitrile provides excellent resistance to solid particulates.[1][2] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[1][2]
Hand (Solution) Laminate / Barrier Gloves (e.g., Silver Shield™) under NitrileIf dissolved in DMSO or Methanol, the solvent acts as a carrier, dragging the toxicant through nitrile.[1][2] Laminate films are impermeable to these organic vectors.[1][2]
Respiratory Fume Hood (Primary) or PAPR/N95 (Secondary)The primary barrier is the airflow (100 fpm face velocity).[1][2] If weighing outside a hood is unavoidable, a Powered Air Purifying Respirator (PAPR) is superior to N95 due to face-seal reliability.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders which can drift around shields.[2] Goggles seal the ocular cavity.[1][2]
Body Tyvek® Lab Coat (Closed Front)Cotton coats absorb liquids and hold them against the skin.[2] Tyvek repels particulates and incidental splashes.[2]

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing[1]
  • Engineering Check: Verify fume hood flow is between 80–120 fpm.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat.[1][2] Amino-anisoles are often electrostatic; static discharge can cause "powder jumping," leading to invisible surface contamination.[1][2]

  • Lining: Place a disposable absorbent mat (plastic side down) in the hood.[1][2]

Phase B: Solubilization (The Critical Risk Step)

Most exposure incidents occur when the solid is dissolved, as the liquid phase penetrates PPE faster.[1][2]

  • Solvent Choice: If using DMSO, be hyper-vigilant.[1][2] DMSO increases skin permeability significantly.[1][2]

  • Technique: Add solvent slowly down the side of the vial to prevent aerosolization.[1][2]

  • Cap & Seal: Parafilm all vessels immediately after solvation.

Phase C: Decontamination & Cleanup[1][2]
  • Surface Decon: Do not use simple water.[1][2] Use a surfactant-based cleaner (e.g., Alconox) followed by a solvent wipe (Isopropanol) to solubilize lipophilic residues.[1][2]

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to ensure the outside of the glove never touches skin.[2]

Waste Disposal Strategy

Do not mix with general organic waste.

  • Segregation: Dispose of solid waste and contaminated PPE in a container labeled "Toxic Solid Waste - Aniline Derivatives." [2]

  • Liquid Waste: Segregate into "Basic Organic Waste" streams.[2] Avoid mixing with strong oxidizers (e.g., Nitric acid waste), as the amino group can react exothermically or form unstable N-nitroso compounds.[1]

Logic Visualization: Risk-Based Decision Tree

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.

PPE_Decision_TreeStartStart: HandlingThis compoundState_CheckDetermine Physical StateStart->State_CheckSolid_StateSolid / PowderState_Check->Solid_StateDryLiquid_StateSolution (DMSO/MeOH)State_Check->Liquid_StateDissolvedRisk_SolidRisk: Dust Inhalation& Surface ContaminationSolid_State->Risk_SolidRisk_LiquidRisk: Rapid TransdermalAbsorption via SolventLiquid_State->Risk_LiquidPPE_SolidProtocol A:1. Fume Hood Required2. Double Nitrile Gloves3. Chemical GogglesRisk_Solid->PPE_SolidPPE_LiquidProtocol B:1. Fume Hood Required2. Laminate (Silver Shield) Liners3. Outer Nitrile Gloves4. Face Shield if pouring >100mLRisk_Liquid->PPE_Liquid

Caption: Decision logic for selecting PPE based on the permeation risks associated with solid vs. solvated aniline derivatives.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132. [Link][1][2]

  • PubChem. Anisidine Isomers and Toxicity Profiles (Analogous Hazard Data). [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.